molecular formula C29H22N2O4 B11689881 2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole

2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole

Cat. No.: B11689881
M. Wt: 462.5 g/mol
InChI Key: BQADLXFPPZROEO-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole is a complex organic compound featuring two benzoxazole rings and two methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with o-aminophenol to form the benzoxazole ring. This is followed by further reactions to introduce the methoxyphenyl groups and complete the structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The benzoxazole rings can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the benzoxazole rings would yield partially or fully reduced products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)acetamide
  • 2-(3-Methoxyphenyl)-2-propanol
  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid

Uniqueness

2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole is unique due to its dual benzoxazole rings and methoxyphenyl groups, which confer specific chemical and physical properties not found in simpler analogs

Properties

Molecular Formula

C29H22N2O4

Molecular Weight

462.5 g/mol

IUPAC Name

2-(3-methoxyphenyl)-6-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole

InChI

InChI=1S/C29H22N2O4/c1-32-22-7-3-5-20(16-22)28-30-24-11-9-18(14-26(24)34-28)13-19-10-12-25-27(15-19)35-29(31-25)21-6-4-8-23(17-21)33-2/h3-12,14-17H,13H2,1-2H3

InChI Key

BQADLXFPPZROEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(O5)C6=CC(=CC=C6)OC

Origin of Product

United States

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